5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with a morpholine group and a diazinane trione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of a furan derivative with a morpholine-substituted aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans and morpholine derivatives.
Scientific Research Applications
5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-1,3-diazinane-2,4,6-trione
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-11-9(12(18)15-13(19)14-11)7-8-1-2-10(21-8)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZCJCVHAOEKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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